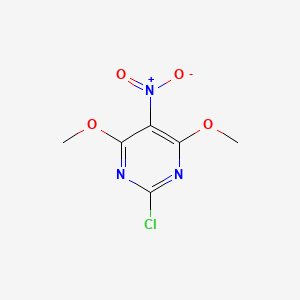

2-Chloro-4,6-dimethoxy-5-nitropyrimidine

Descripción

Significance of Pyrimidine (B1678525) Core in Organic Synthesis and Medicinal Chemistry

The pyrimidine ring system, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a privileged structure in medicinal chemistry. researchgate.netuni.luresearchgate.net Its prevalence in nature is most notably demonstrated by its presence in the nucleobases cytosine, thymine, and uracil, which are integral components of DNA and RNA. researchgate.net This biological ubiquity has served as a powerful inspiration for medicinal chemists, who have developed a vast array of synthetic pyrimidine derivatives with a wide spectrum of therapeutic applications. researchgate.netgoogle.com

The versatility of the pyrimidine core allows it to interact with a multitude of biological targets, often through hydrogen bonding and by acting as a bioisostere for other aromatic systems like the phenyl group, thereby enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates. google.com Consequently, pyrimidine-based compounds have been successfully developed as antimicrobial, antiviral, anticancer, and anti-inflammatory agents, among others. google.comchemicalbook.com Beyond its medicinal applications, the pyrimidine framework is a crucial building block in organic synthesis, providing a platform for the construction of complex molecular architectures.

Overview of Halogenated and Nitrated Pyrimidine Derivatives as Synthetic Intermediates

The introduction of halogen and nitro groups onto the pyrimidine ring dramatically enhances its utility as a synthetic intermediate. These electron-withdrawing groups activate the pyrimidine system towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the functionalization of this heterocycle. chemrxiv.org The controlled, sequential displacement of halogens at different positions on the pyrimidine ring allows for the regioselective introduction of a wide variety of substituents, a critical strategy in the construction of libraries of compounds for drug discovery. researchgate.net

Nitrated pyrimidines are particularly valuable intermediates. The strong electron-withdrawing nature of the nitro group not only facilitates SNAr reactions but also serves as a synthetic handle for further transformations. For instance, the nitro group can be reduced to an amino group, which can then be diazotized or participate in condensation reactions to build more complex heterocyclic systems. researchgate.net The synthesis of 4,6-dichloro-5-nitropyrimidine (B16160), a closely related compound to the subject of this article, is typically achieved by the nitration of 4,6-dihydroxypyrimidine (B14393) followed by chlorination with reagents like phosphorus oxychloride. chemicalbook.com This highlights a common and effective strategy for producing these highly reactive and synthetically useful building blocks. The strategic placement of chloro, methoxy (B1213986), and nitro groups in 2-Chloro-4,6-dimethoxy-5-nitropyrimidine makes it a prime example of a highly tailored synthetic intermediate, poised for a range of chemical transformations.

Chemical Profile of this compound

While specific experimental data for this compound is not extensively published, its properties and reactivity can be inferred from closely related analogues and computational predictions.

Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C₆H₆ClN₃O₄ | - |

| Molecular Weight | 219.58 g/mol | - |

| XLogP3 | 1.2 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 7 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 219.00471 g/mol | PubChem |

| Monoisotopic Mass | 219.00471 g/mol | PubChem |

| Topological Polar Surface Area | 93.9 Ų | PubChem |

| Heavy Atom Count | 14 | PubChem |

| Complexity | 316 | PubChem |

Synthesis and Reactivity

A plausible synthetic route to this compound can be designed based on established pyrimidine chemistry. A common starting material for such syntheses is a derivative of malonic acid. For instance, the synthesis of the related 4,6-dichloro-2-methylthio-5-nitropyrimidine begins with diethyl malonate and proceeds through nitration, cyclization with thiourea (B124793), methylation, and finally chlorination. google.com

A potential pathway to the title compound could involve the following key steps:

Nitration: Nitration of a suitable malonic acid derivative to introduce the 5-nitro group.

Cyclization: Condensation with a urea (B33335) or thiourea equivalent to form the 4,6-dihydroxypyrimidine ring.

Chlorination: Treatment with a chlorinating agent such as phosphorus oxychloride to convert the hydroxyl groups to chloro groups, yielding a dichloronitropyrimidine intermediate.

Methoxylation: Selective displacement of one of the chloro groups with a methoxy group using sodium methoxide (B1231860). This step would likely be followed by the displacement of the second chloro group under similar or slightly more forcing conditions to yield the final product. The presence of the nitro group would activate the ring towards this nucleophilic substitution.

The reactivity of this compound is dominated by the electrophilic nature of the pyrimidine ring, enhanced by the presence of the chloro and nitro substituents. The chlorine atom at the 2-position is susceptible to nucleophilic displacement by a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity makes it a valuable precursor for introducing diverse functional groups at this position. The nitro group can be reduced to an amine, providing a route to 2-chloro-4,6-dimethoxy-5-aminopyrimidine, a potentially useful intermediate for further derivatization. biosynth.com

Applications in Research

Halogenated and nitrated pyrimidines are widely used as intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. While specific applications for this compound are not extensively documented, its structure suggests its potential as a key building block in several areas of research.

For example, the related compound 2-chloro-4,6-dimethoxypyrimidine (B81016) is an important intermediate in the synthesis of sulfonylurea herbicides. google.com The structural features of this compound make it an attractive starting material for the synthesis of novel kinase inhibitors, a class of drugs that has seen significant success in cancer therapy. The pyrimidine core is a common scaffold in many approved kinase inhibitors, and the substituents on the title compound offer multiple points for diversification to optimize binding affinity and selectivity.

Furthermore, the presence of the nitro group opens up possibilities for creating fused heterocyclic systems. Following reduction to an amine, intramolecular condensation reactions could be employed to construct purine (B94841) or pteridine (B1203161) analogues, which are classes of compounds with rich biological and medicinal properties.

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-4,6-dimethoxy-5-nitropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O4/c1-13-4-3(10(11)12)5(14-2)9-6(7)8-4/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETZNGVNMWWJPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC(=N1)Cl)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451312 | |

| Record name | 2-CHLORO-4,6-DIMETHOXY-5-NITROPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478010-54-7 | |

| Record name | 2-CHLORO-4,6-DIMETHOXY-5-NITROPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4,6-dimethoxy-5-nitropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Mechanistic Investigations of 2 Chloro 4,6 Dimethoxy 5 Nitropyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a cornerstone of pyrimidine (B1678525) chemistry, allowing for the introduction of a wide array of functional groups. For 2-Chloro-4,6-dimethoxy-5-nitropyrimidine, the SNAr pathway is the principal mode of reaction, proceeding readily due to the electronically deficient nature of the pyrimidine ring.

The chlorine atom at the C-2 position is an excellent leaving group in SNAr reactions. Its reactivity is significantly enhanced by the cumulative electron-withdrawing effects of the adjacent ring nitrogens and the nitro group at the C-5 position. This activation facilitates the displacement of the chloride ion by a diverse range of nucleophiles.

The displacement of the C-2 chlorine by nitrogen nucleophiles is a common and efficient transformation. Studies on analogous 5-nitro- and 2-sulfonyl-chloropyrimidines provide insight into the expected reactivity.

Primary and Secondary Amines: These amines readily displace the C-2 chlorine. In related systems like 4,6-dichloro-2-(methylsulfonyl)pyrimidine, neutral primary and secondary amines have been shown to selectively displace a C-4 or C-6 chloride over a sulfone group at C-2. researchgate.net However, the electronic setup in this compound makes the C-2 position highly activated. In the closely related 6-alkoxy-4-chloro-5-nitropyrimidines, primary amines attack the C-4 chloro position first under mild conditions. chemrxiv.orgchemrxiv.org

Tertiary Amines: An interesting reactivity pattern is observed with tertiary amines in analogous systems. For 2,4-dichloro-5-nitropyrimidine, reaction with a tertiary amine like triethylamine (B128534) results in selective substitution at the C-2 position, followed by an in-situ N-dealkylation to yield a product formally derived from a secondary amine. nih.govresearchgate.net This provides a regioselective route to C-2 aminated pyrimidines that can be difficult to achieve with secondary amines directly, which tend to favor the C-4 position in dichlorinated systems. researchgate.net

Table 1: Representative Amination Reactions on Analogous Pyrimidine Scaffolds

| Pyrimidine Substrate | Amine Nucleophile | Position of Substitution | Product Type | Reference |

|---|---|---|---|---|

| 2,4-Dichloro-5-nitropyrimidine | Diethylamine (Secondary) | C-4 | 4-(Diethylamino)-2-chloro-5-nitropyrimidine | researchgate.net |

| 2,4-Dichloro-5-nitropyrimidine | Triethylamine (Tertiary) | C-2 | 2-(Diethylamino)-4-chloro-5-nitropyrimidine (after de-ethylation) | nih.govresearchgate.net |

| 6-Alkoxy-4-chloro-5-nitropyrimidine | N-Benzylamine (Primary) | C-4 | 4-(Benzylamino)-6-alkoxy-5-nitropyrimidine | chemrxiv.orgchemrxiv.org |

| 2-Chloropyrimidine | Piperidine (Cyclic) | C-2 | 2-(Piperidin-1-yl)pyrimidine | zenodo.org |

Oxygen-based nucleophiles, such as alkoxides and phenoxides, effectively substitute the C-2 chlorine to form the corresponding ethers. The reaction of 2-MeSO₂-4-chloropyrimidine with alkoxides was reported to occur exclusively at the C-2 position, even at low temperatures, highlighting the high reactivity of this position towards O-nucleophiles when activated. wuxiapptec.com This suggests that this compound would react readily with various sodium or potassium alkoxides and phenoxides to yield 2,4,6-trimethoxy-5-nitropyrimidine (B1601538) or 2-aryloxy-4,6-dimethoxy-5-nitropyrimidine derivatives.

Table 2: Representative Reactions with O-Nucleophiles on Analogous Pyrimidines

| Pyrimidine Substrate | Nucleophile | Position of Substitution | Product Type | Reference |

|---|---|---|---|---|

| 2-MeSO₂-4-chloropyrimidine | Alkoxides | C-2 | 2-Alkoxy-4-chloropyrimidine | wuxiapptec.com |

| 4,6-Dichloro-5-nitropyrimidine (B16160) | Alkoxides (e.g., propargyl alcohol/DBU) | C-4/C-6 | 4-Alkoxy-6-chloro-5-nitropyrimidine | chemrxiv.org |

Sulfur nucleophiles are generally potent in SNAr reactions. Thiols and thiophenoxides are expected to react smoothly with this compound to displace the chloride and form thioethers. A straightforward synthesis of 5-substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines from a diazido precursor proceeds with high yields using various S-nucleophiles, demonstrating the high reactivity of activated heterocyclic systems towards thiols. nih.gov This indicates that the C-2 chlorine of the target compound would be readily substituted.

Table 3: Representative Reactions with S-Nucleophiles on Analogous Heterocycles

| Substrate | Nucleophile | Position of Substitution | Product Type | Reference |

|---|---|---|---|---|

| 2,4-Diazidopyrido[3,2-d]pyrimidine | Thiophenol | C-4 | 5-(Phenylthio)tetrazolo[1,5-a]pyrido[2,3-e]pyrimidine | nih.gov |

| 2,4-Diazidopyrido[3,2-d]pyrimidine | 4-Methylbenzenethiol | C-4 | 5-((4-Methylphenyl)thio)tetrazolo[1,5-a]pyrido[2,3-e]pyrimidine | nih.gov |

The reactivity of the pyrimidine ring is a direct consequence of the electronic interplay between its substituents.

Nitro Group (C-5): The nitro group is a powerful electron-withdrawing group (EWG) that operates through both inductive (-I) and resonance (-M) effects. Its presence at C-5 strongly activates the entire ring for nucleophilic attack. It achieves this by stabilizing the negatively charged anionic intermediate (a Meisenheimer complex) formed during the reaction. libretexts.org This stabilization is particularly effective for nucleophilic attack at the C-2, C-4, and C-6 positions, as the negative charge can be delocalized onto the oxygen atoms of the nitro group through resonance. libretexts.orgstackexchange.com This activation is the primary reason for the high reactivity of the C-2 chlorine.

Methoxy (B1213986) Groups (C-4 and C-6): The methoxy groups are electron-donating groups (EDGs) primarily through their resonance (+M) effect, which generally deactivates aromatic rings towards nucleophilic attack. However, in diazines like pyrimidine, their role is more complex. Quantum mechanics analyses of 2,4-dichloropyrimidines have shown that an electron-donating substituent at C-6 (ortho to the C-5 position) directs nucleophilic attack to the C-2 position. wuxiapptec.com The methoxy groups in this compound therefore have a dual function: while their electron-donating nature slightly counteracts the activation by the nitro group, they play a significant role in directing the regioselectivity of the substitution towards the C-2 position.

The net effect is a highly reactive and regioselective system where the C-5 nitro group serves as the engine for the reaction, and the C-4/C-6 methoxy groups help to steer the nucleophile to the C-2 chlorine.

Table 4: Summary of Substituent Electronic Effects

| Substituent | Position | Electronic Effect | Influence on SNAr Reaction |

|---|---|---|---|

| Nitro (NO₂) | C-5 | Strongly electron-withdrawing (-I, -M) | Strongly activates the ring; stabilizes the Meisenheimer complex. |

| Methoxy (OCH₃) | C-4 | Electron-donating (+M > -I) | Slightly deactivating; influences regioselectivity. |

| Methoxy (OCH₃) | C-6 | Electron-donating (+M > -I) | Slightly deactivating; directs substitution to the C-2 position. wuxiapptec.com |

| Chloro (Cl) | C-2 | Electron-withdrawing (-I); Leaving Group | Serves as the site of nucleophilic attack and departs as Cl⁻. |

While the reactions of this compound are broadly classified as SNAr, several distinct mechanistic pathways can be considered.

Stepwise SNAr (Addition-Elimination): This is the classical and most commonly invoked mechanism. It proceeds in two steps:

Addition: The nucleophile attacks the electron-deficient carbon atom bearing the chlorine (C-2), breaking the aromaticity of the ring and forming a resonance-stabilized, tetrahedral anionic intermediate known as a Meisenheimer complex. libretexts.org The stability of this complex is paramount and is greatly enhanced by the delocalization of the negative charge onto the C-5 nitro group. nih.govnih.gov This initial addition is typically the rate-determining step of the reaction. chemrxiv.orgnih.gov

Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group from the Meisenheimer complex.

Concerted Mechanisms: More recent computational and kinetic studies have revealed that not all SNAr reactions are strictly stepwise. nih.gov A mechanistic continuum exists, and some reactions may proceed via a single, concerted step where the nucleophile-carbon bond formation and the carbon-chlorine bond cleavage occur simultaneously through a single transition state. chemrxiv.orgnih.gov This pathway is more likely when the corresponding Meisenheimer complex is less stable. Given the strong stabilization afforded by the nitro group in the target compound, a stepwise mechanism is highly probable for most nucleophiles, but a concerted pathway cannot be definitively excluded without specific kinetic data.

SN(ANRORC) Mechanism: The ANRORC mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure, is a distinct pathway observed in the chemistry of N-heterocycles, including pyrimidines. wikipedia.orgacs.org This mechanism is particularly relevant in reactions with potent nucleophiles like sodium amide. wikipedia.org It involves an initial nucleophilic attack, but instead of the leaving group being eliminated directly, the pyrimidine ring itself cleaves to form an open-chain intermediate (e.g., a cyano- or amidine-containing species). rsc.org This intermediate then undergoes a subsequent intramolecular cyclization to form a new heterocyclic ring, which may be an isomer of the expected substitution product. acs.orgacs.org This pathway constitutes a ring transformation and is a potential, though less common, alternative to the direct SNAr pathway for this compound, especially under forcing conditions with strong nucleophiles.

Reactivity of the Chlorine Atom at Position 2 Towards Various Nucleophiles

Transformations of the Nitro Group at Position 5

The nitro group at the 5-position plays a pivotal role in the reactivity of this compound, primarily through its reduction to an amino functionality and its profound influence on the electrophilicity of the pyrimidine ring.

Reduction Reactions of the Nitro Group to Amino Functionalities

The conversion of the nitro group to an amino group is a fundamental transformation, yielding 5-amino-2-chloro-4,6-dimethoxypyrimidine, a key building block for the synthesis of various heterocyclic systems. A common and efficient method to achieve this reduction is through catalytic hydrogenation.

For instance, the hydrogenation of this compound can be carried out using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This reaction is typically performed in a solvent such as ethanol (B145695) at room temperature and atmospheric pressure. The process is generally clean and provides the desired 5-aminopyrimidine (B1217817) derivative in good yield.

| Reactant | Reagents and Conditions | Product |

| This compound | H₂, Pd/C, Ethanol, Room Temperature, Atmospheric Pressure | 5-Amino-2-chloro-4,6-dimethoxypyrimidine |

This transformation is a classic example of nitro group reduction and is widely applicable in organic synthesis for the introduction of an amino group onto an aromatic ring.

Role of the Nitro Group in Enhancing Electrophilicity of the Pyrimidine Ring

The nitro group at position 5 exerts a strong electron-withdrawing effect on the pyrimidine ring through both resonance and inductive effects. This deactivation of the ring significantly enhances its electrophilicity, making it more susceptible to nucleophilic attack. This is a classic example of how an electron-withdrawing group can activate a heteroaromatic system towards nucleophilic aromatic substitution (SNAr).

Reactions Involving Methoxyl Groups at Positions 4 and 6

Cleavage and Exchange Reactions of Methoxyl Groups

While the primary reactive site for nucleophilic attack is the C2 position due to the chloro leaving group, under certain conditions, the methoxyl groups can also be displaced. The hydrolysis of methoxypyrimidines to their corresponding hydroxypyrimidines (pyrimidinones) is a known transformation, although it often requires harsh conditions such as strong acids or bases and elevated temperatures.

Specific data on the cleavage of the methoxyl groups in this compound is not extensively documented in readily available literature, suggesting these groups are relatively stable under the conditions typically used for modifying the C2 or C5 positions.

Influence of Methoxyl Groups on Overall Pyrimidine Reactivity

The methoxyl groups at positions 4 and 6 are electron-donating groups through resonance, which increases the electron density of the pyrimidine ring. In the absence of the nitro group, these substituents would make the ring more susceptible to electrophilic substitution and less reactive towards nucleophiles.

However, in this compound, the strong electron-withdrawing character of the nitro group at position 5 dominates the electronic landscape of the ring. The activating effect of the nitro group towards nucleophilic aromatic substitution at the C2 position overrides the deactivating effect of the methoxyl groups. Therefore, the primary influence of the methoxyl groups in this specific molecule is secondary to the directing and activating effects of the nitro and chloro substituents in the context of SNAr reactions.

Anomalous Reactions and Unconventional Transformations

Currently, there is a lack of specific documented examples of anomalous reactions or unconventional transformations for this compound in the surveyed scientific literature. The reactivity of this compound appears to follow the expected patterns for a highly substituted and electronically polarized pyrimidine ring. Its transformations are largely predictable based on the established principles of nucleophilic aromatic substitution and functional group manipulations. Further research may yet uncover more unusual reactivity for this versatile synthetic intermediate.

Studies on Unanticipated Reaction Pathways for Similar Nitropyrimidine Derivatives (e.g., with Hydrazines)

While specific studies on the reaction of this compound with hydrazine (B178648) are not extensively documented in publicly available literature, the reactivity of closely related nitropyrimidine derivatives provides significant insights into potential unanticipated reaction pathways. The presence of a nitro group at the 5-position, flanked by two activating groups, renders the pyrimidine ring highly susceptible to nucleophilic attack and, in some cases, subsequent ring transformation.

One of the most illustrative examples of an anomalous reaction is the interaction of 4,6-dimethoxy-5-nitropyrimidine (B100634) with methylhydrazine in a pyridine (B92270) solvent. oregonstate.edu Instead of the expected simple nucleophilic substitution of a methoxy group, the reaction yields 4-hydrazino-6-hydroxypyrimidine. This outcome suggests a complex reaction cascade rather than a straightforward substitution.

A pivotal study on 6-alkoxy-4-chloro-5-nitropyrimidines reacting with primary amines also revealed an unexpected reaction preference. The anticipated product, a 6-alkoxy-4-alkylamine-5-nitropyrimidine, was not the major product. Instead, a disubstituted dialkylamine pyrimidine was preferentially formed, indicating that the alkoxy group was also substituted under mild conditions. chemrxiv.org This unexpected reactivity highlights the nuanced interplay of substituents and reaction conditions in directing the reaction pathway. Computational studies accompanying this research suggest that the formation of a Meisenheimer complex plays a key role in facilitating the second substitution. chemrxiv.org

Furthermore, the reaction of 4-methoxy-5-nitropyrimidine (B8763125) with hydrazine hydrate (B1144303) has been shown to produce 3-amino-4-nitropyrazole. This transformation involves a ring cleavage and re-cyclization, a pathway that is not immediately obvious from the starting materials. The proposed mechanism for this conversion is considered unprecedented in the transformation of pyrimidines to pyrazoles.

These examples with similar nitropyrimidine derivatives underscore the potential for this compound to undergo reactions beyond simple nucleophilic aromatic substitution (SNAr) at the C2 position. The combination of a good leaving group (chloride) and activating groups (nitro and methoxy) can pave the way for ring-opening and ring-transformation reactions, especially with potent, bifunctional nucleophiles like hydrazine.

Identification and Characterization of Unexpected By-products in Anomalous Reactions

The investigation into the anomalous reaction of 4,6-dimethoxy-5-nitropyrimidine with methylhydrazine led to the isolation and characterization of key intermediates and by-products that illuminated the complex reaction mechanism. oregonstate.edu When 4,6-dimethoxy-5-nitropyrimidine was refluxed in pyridine without methylhydrazine, two distinct, non-interconvertible salts were formed.

The salt that was insoluble in cold pyridine was identified as the methylpyridinium salt of 1,6-dihydro-4-hydroxy-1-methyl-5-nitro-6-oxopyrimidine. The formation of this salt indicates a reaction with the solvent (pyridine) acting as a nucleophile, leading to a more complex pyrimidine structure.

The second, soluble salt was identified as the methylpyridinium salt of 4-hydroxy-6-methoxy-5-nitropyrimidine. It is this soluble salt that proceeds to react with methylhydrazine to form the final product, 4-hydrazino-6-hydroxypyrimidine. oregonstate.edu The generation of these pyridinium (B92312) salts as intermediates is an unexpected diversion from the anticipated direct reaction with the hydrazine.

In a broader context of unexpected reactions with hydrazines, other studies have also reported the formation of unanticipated products. For instance, the reaction of certain carbonyl compounds with hydrazine hydrate in the presence of other reagents has been shown to yield symmetrical azines, such as N¹,N²-bis[1-(2,5-dihydroxyphenyl)ethylidene]hydrazine, instead of the expected hydrazones. researchgate.net The proposed mechanism for this involves the initial formation of the hydrazone, which then reacts with another molecule of the carbonyl compound. While not a pyrimidine system, this highlights a common unexpected pathway in hydrazine reactions.

The characterization of such by-products is heavily reliant on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in elucidating the structure of these complex molecules, as demonstrated in the detailed analysis of the products from the reaction of 4,6-dimethoxy-5-nitropyrimidine with methylhydrazine. oregonstate.edu Mass spectrometry is also crucial for determining the molecular weight and fragmentation patterns of the unexpected products.

Derivatization Strategies and Scaffold Diversification Using 2 Chloro 4,6 Dimethoxy 5 Nitropyrimidine

Synthesis of Functionalized Pyrimidine (B1678525) Derivatives

The functionalization of the 2-Chloro-4,6-dimethoxy-5-nitropyrimidine core is primarily achieved through nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyrimidine ring, amplified by the nitro group, facilitates the displacement of the chlorine atom at the C2 position by a variety of nucleophiles. This reactivity is the cornerstone for introducing chemical diversity to the pyrimidine scaffold.

The strategic, stepwise replacement of chloro substituents on a nitropyrimidine ring is a well-established method for creating libraries of compounds. While direct examples for this compound are specific, the principles are clearly demonstrated with closely related analogues like 4,6-dichloro-2-(methylthio)-5-nitropyrimidine. In these cases, the two chloro groups can be substituted sequentially. A one-pot reaction can involve the displacement of the C4 chlorine with a secondary amine, followed by the displacement of the C6 chlorine with a primary amine, leading to 4,6-diamino-2-methylthio-5-nitropyrimidines. researchgate.net This differential reactivity allows for the controlled and selective synthesis of unsymmetrical compounds, a process that is often challenging in solution-phase chemistry but is a significant advantage of using such building blocks. researchgate.net

Similarly, parallel synthesis approaches have been employed to create libraries of pyrimidine derivatives. For instance, starting from 4,6-dichloro-5-nitropyrimidine (B16160), displacement reactions with fluorous amino acids and subsequently with secondary amines have been used to build a dihydropteridinone library. researchgate.net This methodology highlights the capacity to introduce a wide range of functional groups, including various amines, thiols, and alkoxides, onto the pyrimidine core, thereby generating a large number of distinct molecules from a single, versatile starting material.

Table 1: Examples of Nucleophilic Substitution on Related Nitropyrimidine Scaffolds

| Starting Material | Nucleophile(s) | Product Type | Reference |

| 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine | Secondary and Primary Amines | 4,6-Diamino-2-methylthio-5-nitropyrimidines | researchgate.net |

| 4,6-Dichloro-5-nitropyrimidine | Fluorous Amino Acids, Secondary Amines | Dihydropteridinones | researchgate.net |

| 2,4-Diamino-6-chloropyrimidine | Substituted Methanols | 2,4-Diamino-6-substituted pyrimidines | mdpi.com |

The modification of the pyrimidine scaffold is a key strategy in drug discovery for developing analogues with improved potency and selectivity. The pyrimidine core is a known pharmacophore in many classes of therapeutic agents, particularly kinase inhibitors. By systematically altering the substituents on the ring, chemists can fine-tune the molecule's interaction with its biological target.

For example, research on 2,4,5-trisubstituted pyrimidines has shown that small modifications can lead to significant changes in biological activity. In a study aimed at developing inhibitors for plasmodial kinases, analogues of a 2,4-disubstituted pyrimidine compound (IKK16) were synthesized with various substituents at the 5-position. nih.gov Introducing a chloro or methyl group at this position dramatically increased potency against the PfPK6 kinase. nih.gov Specifically, the chloro-substituted analogue showed a 20-fold increase in potency compared to the parent compound. nih.gov This demonstrates that the strategic derivatization of the pyrimidine ring, guided by structure-activity relationship (SAR) studies, is a powerful tool for optimizing the pharmacological profile of lead compounds. nih.gov

Applications in the Construction of Fused Heterocyclic Systems

The this compound scaffold is not only useful for creating substituted monocyclic pyrimidines but also serves as a crucial precursor for building more complex, fused heterocyclic systems. These larger structures, such as purines and triazolopyrimidines, are of immense biological importance. The synthetic strategy typically involves initial substitutions on the pyrimidine ring, followed by reduction of the nitro group to an amine, which then participates in a cyclization reaction to form the adjacent ring.

The synthesis of purines, a core structure in DNA, RNA, and numerous cofactors, can be efficiently achieved using nitropyrimidine precursors. A well-documented strategy involves the elaboration of 4,6-dichloro-2-methylthio-5-nitropyrimidine. researchgate.net The process includes:

Sequential Substitution: The chlorine atoms at C4 and C6 are replaced by amines.

Nitro Group Reduction: The nitro group at C5 is reduced to an amino group, creating a 4,5,6-triaminopyrimidine intermediate.

Cyclization: The newly formed amino group at C5, along with the adjacent amine at C6 (or C4), is cyclized with an orthoester to construct the imidazole (B134444) ring, thus completing the purine (B94841) skeleton. researchgate.net

This methodology provides access to novel tetrasubstituted purines that are not easily accessible through other synthetic routes. researchgate.net A similar pathway can be envisioned for this compound, where the C2-chloro position is first functionalized, followed by nitro reduction and cyclization to yield highly substituted purine analogues.

Beyond purines, nitropyrimidines are precursors to other important fused heterocycles. For example, the synthesis of dihydropteridinones has been accomplished starting from 4,6-dichloro-5-nitropyrimidine. researchgate.net This transformation involves sequential displacement of the chloro groups, followed by hydrogenation of the nitro group and a microwave-assisted cyclization to form the fused dihydropteridinone system. researchgate.net

The general strategy of using a diaminopyrimidine intermediate, generated via nitro reduction, is central to the formation of various fused systems. Heterocyclic compounds like pyridopyrimidines and dipyrimidines, known for their wide range of biological activities including antiviral and anticancer effects, are often synthesized using pyrimidine building blocks. The versatility of the reactive sites on this compound makes it an excellent candidate for constructing such complex heterocyclic scaffolds.

Solid-Phase Synthesis Methodologies

Solid-phase organic chemistry (SPOC) offers significant advantages for the synthesis of compound libraries, including simplified purification and the ability to drive reactions to completion using excess reagents. Pyrimidine-based scaffolds have been successfully utilized in solid-phase synthesis.

A key advantage of SPOC is the ability to produce unsymmetrical compounds from symmetrical starting materials with high selectivity, a task that is often difficult in solution. researchgate.net For example, a symmetrical molecule like 4,6-dichloro-5-nitropyrimidine can be attached to a solid support at one of the chloro positions. The remaining chloro group can then be reacted with a nucleophile in solution. This is followed by cleavage from the resin to yield a mono-substituted, unsymmetrical product. This approach has been used to synthesize libraries of dihydropteridinones. researchgate.netresearchgate.net Furthermore, solid-phase synthesis strategies have been developed for creating diversity in other heterocyclic scaffolds, such as the synthesis of pyrimidine-carboxamido acids on a solid support. nih.gov These methodologies, which often rely on robust and versatile building blocks, are directly applicable to this compound for the efficient, high-throughput generation of novel compound libraries.

Immobilization of Pyrimidine Scaffolds on Polymeric Supports

The initial and crucial step in the solid-phase synthesis of a chemical library is the covalent attachment of the core scaffold to a polymeric support, often referred to as a resin. For a molecule like this compound, the reactive chloro group at the 2-position is the primary handle for immobilization. The electron-withdrawing nature of the pyrimidine ring, further activated by the nitro group at the 5-position, makes the chlorine atom a good leaving group for nucleophilic substitution reactions.

The immobilization process typically involves the reaction of the pyrimidine with a functional group on the resin. For instance, a resin functionalized with a hydroxyl or an amino group can act as a nucleophile, displacing the chloride from the pyrimidine ring to form a stable ether or amine linkage, respectively.

Table 1: Representative Resins for Immobilization

| Resin Type | Functional Group | Typical Linkage to Pyrimidine |

| Wang Resin | -OH | Ether |

| Merrifield Resin | -CH₂Cl (requires functionalization) | Ether or Amine (after conversion) |

| Rink Amide Resin | -NH₂ | Amine |

The reaction conditions for immobilization are critical to ensure high loading efficiency and to avoid side reactions. Typically, the reaction is carried out in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), often in the presence of a non-nucleophilic base to scavenge the hydrogen chloride generated during the reaction.

On-Resin Derivatization and Library Generation for High-Throughput Screening

Once the this compound scaffold is anchored to the solid support, the subsequent diversification steps are carried out on the resin-bound substrate. This on-resin approach simplifies purification, as excess reagents and by-products can be removed by simple filtration and washing of the resin. This is a significant advantage for the generation of large compound libraries. nih.gov

The derivatization strategy for the immobilized pyrimidine can involve several transformations:

Nucleophilic Aromatic Substitution (SNAr): While the chloro group at the 2-position is used for immobilization, other positions on the pyrimidine ring can be targeted for diversification. However, in the case of this compound, the primary sites for further reaction after immobilization are the methoxy (B1213986) groups, which can potentially be displaced by strong nucleophiles under forcing conditions, or more commonly, the nitro group.

Reduction of the Nitro Group: The nitro group at the 5-position is a key point for diversification. It can be readily reduced to an amino group using a variety of reducing agents compatible with solid-phase synthesis, such as tin(II) chloride (SnCl₂) or sodium dithionite (B78146) (Na₂S₂O₄).

Derivatization of the Amino Group: The resulting 5-amino group is a versatile handle for a wide range of chemical transformations. It can be acylated with various carboxylic acids, sulfonylated with sulfonyl chlorides, or reacted with isocyanates and isothiocyanates to form ureas and thioureas, respectively. Each of these reactions can be performed with a diverse set of building blocks, rapidly generating a large library of compounds.

Table 2: On-Resin Derivatization Reactions

| Reaction Type | Reagent Class | Resulting Functional Group |

| Acylation | Carboxylic Acids / Acid Chlorides | Amide |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

| Urea (B33335) Formation | Isocyanates | Urea |

| Thiourea (B124793) Formation | Isothiocyanates | Thiourea |

The "split-and-pool" strategy is often employed in conjunction with on-resin derivatization to create combinatorial libraries. In this method, the resin is divided into multiple portions, each is reacted with a different building block, and then the portions are recombined. This process can be repeated through several synthetic steps to generate an exponential number of unique compounds.

Following the completion of the on-resin synthesis, the derivatized compounds are cleaved from the polymeric support. The choice of cleavage reagent depends on the type of linker used to attach the pyrimidine to the resin. For example, trifluoroacetic acid (TFA) is commonly used for cleavage from Wang or Rink amide resins.

The final products are then collected, purified if necessary (though high-purity compounds are often obtained directly), and formatted into microtiter plates for high-throughput screening against various biological targets. sarchemlabs.com This systematic approach, starting from a versatile scaffold like this compound, enables the efficient exploration of chemical space to identify novel bioactive molecules. nih.gov

Computational and Theoretical Investigations of 2 Chloro 4,6 Dimethoxy 5 Nitropyrimidine and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) stands as a primary tool for investigating the properties of pyrimidine (B1678525) systems. nih.gov Methodologies such as B3LYP are frequently employed with various basis sets (e.g., 6-311++G**) to achieve a balance between computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties. nih.gov

The electronic landscape of 2-Chloro-4,6-dimethoxy-5-nitropyrimidine is defined by the interplay of its constituent functional groups. The pyrimidine ring itself is an electron-deficient aromatic system. This deficiency is significantly intensified by the presence of a strong electron-withdrawing nitro group (-NO₂) at the C5 position and a moderately electron-withdrawing chlorine atom at C2. Conversely, the two methoxy (B1213986) groups (-OCH₃) at C4 and C6 act as electron-donating groups through resonance (+M effect), pushing electron density into the ring.

This complex substitution pattern creates a highly polarized π-system. DFT calculations on analogous nitropyrimidines reveal the following key features:

Electron Distribution: The powerful electron-withdrawing nature of the nitro group via both inductive (-I) and resonance (-M) effects drastically reduces π-electron density at the adjacent positions. The chlorine atom further withdraws electron density through its inductive effect. This makes the carbon atoms attached to these substituents (C2 and C5) highly electrophilic and thus susceptible to nucleophilic attack.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net For this molecule, the LUMO is expected to be localized over the pyrimidine ring, particularly around the electron-deficient C2, C4, and C6 positions, making it the primary site for accepting electrons from a nucleophile. The calculated HOMO and LUMO energies demonstrate that charge transfer occurs within the molecule. nih.gov

Global Reactivity Descriptors: These descriptors, derived from FMO energies, quantify reactivity. researchgate.net Key descriptors include chemical potential (μ), hardness (η), and the global electrophilicity index (ω). A high electrophilicity index for this compound would confirm its strong electrophilic character, predisposing it to reactions with nucleophiles.

Table 1: Predicted Electronic Effects of Substituents on the Pyrimidine Ring

| Substituent | Position | Electronic Effect | Impact on Ring |

|---|---|---|---|

| Nitro (-NO₂) | 5 | Strong Electron-Withdrawing (-I, -M) | Reduces electron density, increases electrophilicity |

| Chloro (-Cl) | 2 | Inductive Electron-Withdrawing (-I) | Creates localized electron deficiency at C2 |

| Methoxy (-OCH₃) | 4, 6 | Resonance Electron-Donating (+M) | Increases electron density at C4 and C6 |

Computational methods are invaluable for predicting and interpreting spectroscopic data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the ¹H and ¹³C nuclear magnetic resonance chemical shifts. nih.gov Theoretical calculations for related pyrimidines have shown excellent correlation with experimental data. epstem.net For this compound, the electron-withdrawing environment would predict specific shifts for the methoxy protons and the pyrimidine ring carbons.

Vibrational Spectroscopy (FTIR and FT-Raman): DFT calculations can predict the harmonic vibrational frequencies of the molecule. nih.gov By comparing these calculated frequencies with experimental FTIR and FT-Raman spectra, a detailed assignment of vibrational modes can be achieved, confirming the molecular structure. nih.gov

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. nih.gov The calculations can identify the primary electronic transitions, such as the n → π* and π → π* transitions, and their corresponding absorption maxima (λ_max). For similar nitro-aromatic compounds, transitions involving the nitro group and the aromatic ring are prominent. researchgate.net

Mechanistic Studies through Computational Modeling

Computational modeling is essential for mapping the pathways of chemical reactions, particularly for complex processes like nucleophilic aromatic substitution (S_NAr), which is characteristic of this compound.

The reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines has been a subject of detailed computational investigation. chemrxiv.org These studies provide a direct model for understanding the reactivity of this compound. The research revealed that instead of a simple substitution of the chlorine atom, a subsequent substitution of an alkoxy group often occurs, leading to a disubstituted product. chemrxiv.orgchemrxiv.org

Computational analysis of the reaction pathway using DFT allows for the localization and characterization of all stationary points, including reactants, intermediates, transition states, and products.

Transition States (TS): For the S_NAr mechanism, the reaction proceeds through a high-energy, anionic intermediate known as a Meisenheimer complex. chemrxiv.org Computational modeling can determine the geometry and energy of the transition states leading to and from this complex.

Reaction Energy Profiles: By calculating the Gibbs free energy (ΔG) at each point along the reaction coordinate, an energy profile can be constructed. chemrxiv.org Studies on the reaction of a primary amine with a 6-methoxy-4-chloro-5-nitropyrimidine showed that the formation of the Meisenheimer complex is a key step. chemrxiv.org The energy barrier (activation energy, ΔG‡) for the substitution of the chlorine atom is typically lower than that for the substitution of the methoxy group, explaining why the chloro substitution occurs first. chemrxiv.org However, the subsequent substitution of the methoxy group can be facilitated, sometimes occurring in the same reaction vessel. chemrxiv.org

Table 2: Computationally Modeled Steps in Nucleophilic Substitution

| Step | Description | Key Computational Finding |

|---|---|---|

| 1 | Nucleophilic attack at C4 | Formation of a pre-reactive molecular complex. |

| 2 | First Substitution (Cl) | Identification of the transition state (TS) and Meisenheimer intermediate for chlorine displacement. chemrxiv.org |

| 3 | Second Substitution (OCH₃) | Identification of a second TS and Meisenheimer complex for methoxy displacement, explaining the disubstitution. chemrxiv.orgchemrxiv.org |

While specific studies on the application of local electron attachment energy (LEAE) descriptors for this compound are not prevalent, this theoretical tool is highly relevant. LEAE calculations help to identify the specific sites within a molecule that are most susceptible to cleavage by electron attachment, which is pertinent to understanding potential degradation or metabolic pathways. For a molecule with multiple potential leaving groups like chlorine and methoxy groups, LEAE descriptors could predict which bond is more likely to break under reductive conditions, offering insights beyond standard nucleophilic substitution mechanisms.

Computational Molecular Interactions and Drug-Likeness Predictions

The structural features of this compound—a heterocyclic core with strategically placed functional groups—make it an interesting scaffold for medicinal chemistry. Computational tools are used to predict its potential as a drug candidate.

Molecular Docking: This technique simulates the interaction of the molecule with the active site of a biological target, such as an enzyme or receptor. mdpi.com By predicting the binding pose and calculating a binding energy score, molecular docking can identify potential biological activities and guide the design of more potent derivatives.

Drug-Likeness Predictions: Rules such as Lipinski's Rule of Five and Veber's rules are used to evaluate the physicochemical properties of a molecule to assess its potential as an orally active drug. mdpi.com These rules consider properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Computational software can quickly calculate these properties for this compound to provide an initial assessment of its drug-like character.

Molecular Docking Studies for Potential Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding affinity and mode of action of a novel compound with a biological target, such as a protein or enzyme.

A thorough literature search for molecular docking studies specifically involving this compound or its direct derivatives yielded no specific results. While numerous studies have been published on the molecular docking of other pyrimidine derivatives, these are not directly applicable to the compound due to the strict structural and electronic requirements for molecular recognition by biological targets. The unique substitution pattern of a chloro group at the 2-position, dimethoxy groups at the 4- and 6-positions, and a nitro group at the 5-position of the pyrimidine ring creates a distinct electronic and steric profile that would dictate its specific interactions. Without dedicated studies, any discussion of its potential biological targets remains purely speculative.

In Silico Prediction of Drug-Likeness and Pharmacokinetic Properties (e.g., ADMET Evaluation)

In silico methods for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are vital for filtering drug candidates at an early stage of development. These predictions are based on the physicochemical properties of the molecule and its similarity to known drugs.

Similar to the lack of molecular docking data, no specific in silico ADMET evaluations or drug-likeness predictions for this compound were found in the public domain. Such studies would typically involve the calculation of various molecular descriptors, such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area, to assess its potential as an orally available drug.

The absence of this information prevents the creation of a data table summarizing its pharmacokinetic profile. The scientific community has not yet published research that would provide insights into its likely absorption, distribution, metabolic stability, or potential toxicity based on computational models.

Emerging Applications and Future Research Directions of 2 Chloro 4,6 Dimethoxy 5 Nitropyrimidine

Role as a Versatile Intermediate in Agrochemical Development

The pyrimidine (B1678525) core is a well-established pharmacophore in the agrochemical industry, forming the basis for numerous herbicides and fungicides. chemimpex.com 2-Chloro-4,6-dimethoxypyrimidine (B81016), the parent compound lacking the 5-nitro group, is a known intermediate in the production of crop protection agents. chemimpex.com The introduction of a nitro group at the 5-position, as in 2-Chloro-4,6-dimethoxy-5-nitropyrimidine, further activates the pyrimidine ring for nucleophilic substitution, making it a valuable intermediate for creating diverse agrochemical candidates.

The reactive chlorine atom at the C2 position can be readily displaced by various nucleophiles, allowing for the introduction of different functional groups that can modulate the biological activity and selectivity of the final product. This reactivity is central to its use in synthesizing new potential herbicides and fungicides. chemimpex.com For instance, derivatives of 6-aryl-2-picolinic acid, which are potent auxin herbicides, have been a focus of research for developing agents effective against resistant weeds. nih.gov The synthesis of such complex molecules often relies on versatile intermediates, and the structural motifs present in this compound make it a suitable starting point for novel herbicide design. Research in this area focuses on creating derivatives that exhibit a broader weed control spectrum and improved efficacy compared to existing commercial products. nih.gov

Table 1: Synthetic Utility of Pyrimidine Intermediates in Agrochemicals

| Intermediate Class | Target Agrochemical | Key Synthetic Step | Potential Advantage |

|---|---|---|---|

| Substituted Pyrimidines | Picolinic Acid Herbicides | Nucleophilic substitution at chlorinated positions | Broad weed control spectrum, activity against resistant weeds nih.gov |

Potential in Designing Novel Medicinal Agents

The structural features of this compound make it an attractive scaffold for medicinal chemistry. The pyrimidine ring is a privileged structure in drug discovery, and the compound's multiple reaction sites allow for the creation of extensive libraries of new chemical entities. mdpi.com

Pyrimidine derivatives are prominent in the development of enzyme inhibitors, particularly for protein kinases, which are crucial targets in oncology and immunology. nih.gov Janus kinases (JAKs), for example, are key targets for treating inflammatory and autoimmune diseases, and pyrimidine-4,6-diamine derivatives have been designed as selective JAK3 inhibitors. nih.gov

The synthesis of such inhibitors often starts with functionalized pyrimidines. For example, 2,4-dichloropyrimidine (B19661) derivatives can be used to synthesize 2,4-diaminopyrimidine (B92962) scaffolds, which are potent kinase inhibitors. nih.gov The chloro group at the C2 position of this compound is susceptible to nucleophilic substitution by amines, a common strategy for building kinase inhibitor libraries. nih.gov The nitro group can be subsequently reduced to an amine, providing another point for diversification, or it can be used to modulate the electronic properties of the scaffold to fine-tune binding affinity and selectivity for the target enzyme. This strategic functionalization is critical for developing inhibitors with high potency and selectivity, such as those targeting the unique Cys909 residue in JAK3. nih.gov

The development of new anticancer and antimicrobial agents is crucial to overcome challenges like multidrug resistance. nih.gov Pyrimidine-based compounds have shown significant potential in these areas. nih.govmdpi.com this compound serves as a key starting material for building more complex heterocyclic systems with potential therapeutic value.

For instance, the synthesis of thiazolo[4,5-d]pyrimidine (B1250722) derivatives, known purine (B94841) antagonists with anticancer activity, can utilize functionalized pyrimidines. mdpi.com The chlorine atom allows for the initial coupling reactions, while the other substituents can be modified to optimize biological activity. Studies on quinazoline-based pyrimidodiazepines have shown that derivatives can exhibit high antiproliferative activity against various human tumor cell lines, including leukemia, colon cancer, and breast cancer. nih.gov The mechanism of action for some of these compounds involves DNA intercalation or groove binding. nih.gov

In the antimicrobial field, scaffolds built from substituted phenyl groups are known to have activity against a range of pathogens, including bacteria and fungi. nih.gov By using this compound as a core, chemists can attach various aryl or heterocyclic fragments to explore new chemical space for antimicrobial drug discovery, targeting multidrug-resistant Gram-positive pathogens. nih.gov

Table 2: Research on Bioactive Scaffolds from Pyrimidine Derivatives

| Derivative Class | Therapeutic Target | Notable Finding |

|---|---|---|

| Pyrimidodiazepines | Cancer Cells (Leukemia, Colon, Breast) | Some derivatives showed cytotoxic activity 10-fold higher than doxorubicin (B1662922) against certain cell lines. nih.gov |

| Thiazolo[4,5-d]pyrimidines | Cancer Cells | The presence of a chlorine atom at the 7-position appeared to favorably modulate anticancer activity. mdpi.com |

Advanced Materials Science Applications

Beyond life sciences, versatile chemical building blocks are explored for their potential in materials science. chemimpex.com The parent compound, 2-chloro-4,6-dimethoxypyrimidine, has been noted for its potential use as an intermediate in the synthesis of dyes and pigments due to its stability and ease of functionalization. chemimpex.com The introduction of the 5-nitro group in this compound enhances its chromophoric properties and electronic characteristics. This could make its derivatives candidates for advanced materials, such as organic light-emitting diodes (OLEDs), nonlinear optical materials, or specialized dyes, where electron-deficient pyrimidine rings can be advantageous. Further research is needed to fully explore these possibilities.

Future Prospects for Green Chemistry Approaches in Pyrimidine Synthesis

Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles. The production of pyrimidine derivatives, including this compound, traditionally involves multi-step processes that may use hazardous reagents. google.comgoogle.com Future research will likely focus on developing more eco-friendly synthetic routes.

This includes the use of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), and the development of one-pot reactions that reduce waste and energy consumption. The application of phase transfer catalysts has been shown to be effective in the C-N bond formation for functionalizing pyrimidines, offering a potentially greener alternative to conventional methods. Furthermore, designing syntheses that start from bio-renewable materials is a key goal. For example, researchers have reported the green synthesis of pyrimidine derivatives using water as a solvent and a recyclable catalyst, which represents a significant step towards sustainable chemical manufacturing. ijarsct.co.in Applying these principles to the synthesis of this compound could lower its environmental impact and production cost. google.com

Integration of Artificial Intelligence and Machine Learning in Pyrimidine Research

For a starting material like this compound, AI can be used to:

Design Virtual Libraries: Generate vast libraries of virtual compounds by modeling reactions at the chloro and nitro positions.

Predict Activity: Use Quantitative Structure-Activity Relationship (QSAR) models powered by ML to screen these virtual libraries and identify candidates with the highest probability of being active as enzyme inhibitors or anticancer agents. patsnap.com

Optimize Synthesis: AI tools can help plan and optimize synthetic routes, predicting reaction yields and identifying potential problems, thus making the "Make-Test-Analyze" cycle more efficient. elsevier.com

De Novo Design: Generative AI models can design entirely new pyrimidine-based molecules with desired properties, providing innovative starting points for drug discovery programs. elsevier.com

Q & A

Q. What are the common synthetic routes for 2-Chloro-4,6-dimethoxy-5-nitropyrimidine?

Methodological Answer: The synthesis typically involves sequential functionalization of pyrimidine derivatives. Key steps include:

- Cyclization and Nitration : Cyclization of substituted precursors (e.g., malononitrile derivatives) followed by nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to introduce the nitro group .

- Chlorination : Replacement of hydroxyl or amino groups using POCl₃ or PCl₅ in inert solvents (e.g., DMF or toluene) at reflux temperatures .

- Methoxylation : Nucleophilic substitution of chloro groups with methoxy via reaction with sodium methoxide or methanol under basic conditions .

Q. Example Protocol :

Start with 4,6-dihydroxy-5-nitropyrimidine.

Chlorinate using POCl₃ at 110°C for 6 hours.

Substitute Cl with methoxy groups using NaOMe/MeOH at 60°C .

Q. Table 1: Synthetic Methods Comparison

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 65–75 | |

| Chlorination | POCl₃, DMF, reflux | 80–85 | |

| Methoxylation | NaOMe/MeOH, 60°C | 90–95 |

Q. How can this compound be characterized spectroscopically?

Methodological Answer: Key techniques include:

Q. Table 2: Spectral Data

| Technique | Key Peaks | Interpretation |

|---|---|---|

| ¹H NMR | δ 3.95 (s, 6H) | Two methoxy groups |

| ¹³C NMR | δ 158.2 | Nitro-substituted C5 |

| MS | m/z 220.0 | [M+H]⁺ molecular ion |

Q. What safety precautions are critical when handling nitro- and chloro-substituted pyrimidines?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage : Store in airtight containers at 2–8°C, away from incompatible reagents (e.g., strong oxidizers) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Hazard Table :

| Hazard | GHS Code | Precaution |

|---|---|---|

| Irritant | H315/H319 | Use ventilation; avoid dust |

| Toxic | H335 | Monitor air quality; limit exposure |

Advanced Research Questions

Q. How can unexpected substitution reactions during synthesis be mitigated?

Methodological Answer: Unexpected substitutions (e.g., nitro group replacement by chloride) arise due to competing reaction pathways. Mitigation strategies:

- Optimize Reaction Conditions : Lower chloride concentration and temperature to reduce nitro displacement .

- Protecting Groups : Temporarily protect reactive sites (e.g., nitro groups via acetylation) before chlorination .

- Kinetic Control : Use stepwise addition of reagents to favor desired regioselectivity .

Case Study :

In the synthesis of 2-amino-4,6-dichloro-5-nitropyrimidine, replacing HCl with milder chlorinating agents (e.g., SOCl₂) minimized nitro group loss, improving yield from 40% to 75% .

Q. What factors govern regioselectivity in nucleophilic aromatic substitution (NAS) of this compound?

Methodological Answer: Regioselectivity depends on:

- Electronic Effects : Nitro groups are meta-directing, favoring substitution at C4/C6 over C2 .

- Steric Effects : Bulky substituents (e.g., methoxy) hinder substitution at adjacent positions .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing reactivity at electron-deficient sites .

Q. Table 3: Substitution Trends

| Position | Reactivity (Relative) | Directing Group Influence |

|---|---|---|

| C4/C6 | High | Nitro (meta-directing) |

| C2 | Low | Methoxy (ortho/para-directing) |

Q. How is this compound applied in developing enzyme inhibitors or pharmaceuticals?

Methodological Answer:

Q. Protocol for MGMT Inhibitor Synthesis :

Substitute C4/C6 chloro groups with benzyloxy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.